molecular formula C15H18N2OS B11360445 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide

Cat. No.: B11360445
M. Wt: 274.4 g/mol
InChI Key: FYBSIYUYRZMJHY-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with pentanamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide stands out due to its specific structure, which combines the thiazole ring with a phenyl group and a pentanamide moiety. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide

InChI

InChI=1S/C15H18N2OS/c1-2-3-9-14(18)16-10-13-11-19-15(17-13)12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,16,18)

InChI Key

FYBSIYUYRZMJHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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